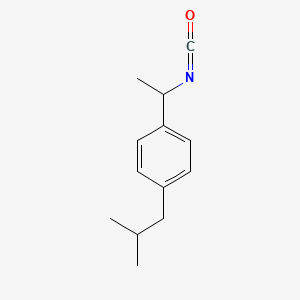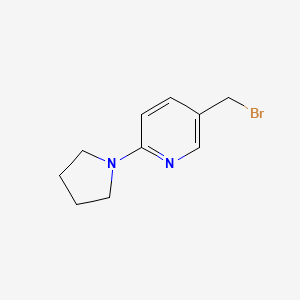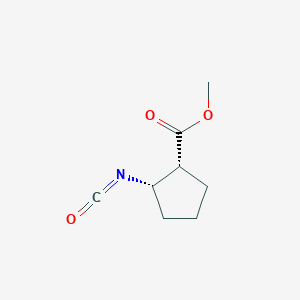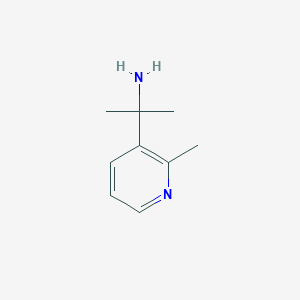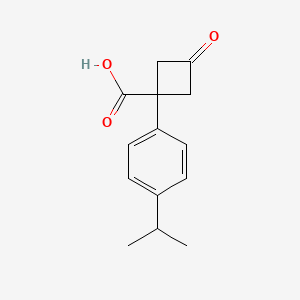
1-Methylazetidine-3-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazetidine-3-carboxamidehydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carboxamidehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with a carboxamide derivative in the presence of hydrochloric acid. The reaction typically requires controlled temperature and inert atmosphere conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylazetidine-3-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenated compounds; basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
1-Methylazetidine-3-carboxamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-methylazetidine-3-carboxamidehydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- Azetidine-3-carboxamide hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 3-Azetidinecarboxylic acid
Comparison: 1-Methylazetidine-3-carboxamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to azetidine-3-carboxamide hydrochloride, it has a methyl group at the nitrogen atom, which can influence its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C5H11ClN2O |
|---|---|
Poids moléculaire |
150.61 g/mol |
Nom IUPAC |
1-methylazetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3,(H2,6,8);1H |
Clé InChI |
OGYFNQXXKXJVHM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



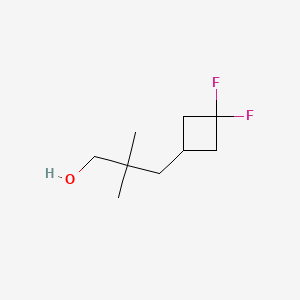
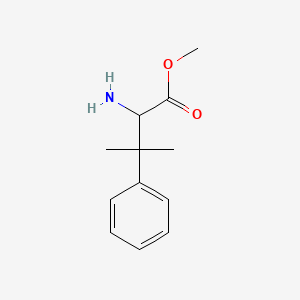
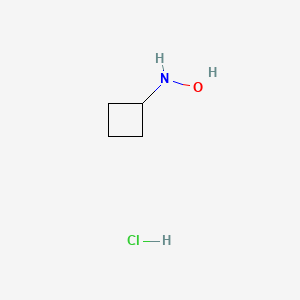
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)

